

Technical Guide: (1,1-Dioxothiolan-3-yl)thiourea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1,1-Dioxothiolan-3-yl)thiourea

Cat. No.: B2840472

[Get Quote](#)

Disclaimer: The compound **(1,1-Dioxothiolan-3-yl)thiourea** is a novel chemical entity for which specific experimental data is not publicly available. This guide is a projection based on established principles of organic synthesis and the known biological activities of structurally related thiourea derivatives, intended to provide a foundational resource for researchers and drug development professionals.

Compound Identification

Systematic Name: **(1,1-Dioxothiolan-3-yl)thiourea**

Structure:

CAS Number: Not yet assigned. As a novel compound, **(1,1-Dioxothiolan-3-yl)thiourea** has not been registered with the Chemical Abstracts Service. Researchers synthesizing this compound for the first time would need to submit it for registration to obtain a CAS number.

Proposed Synthesis

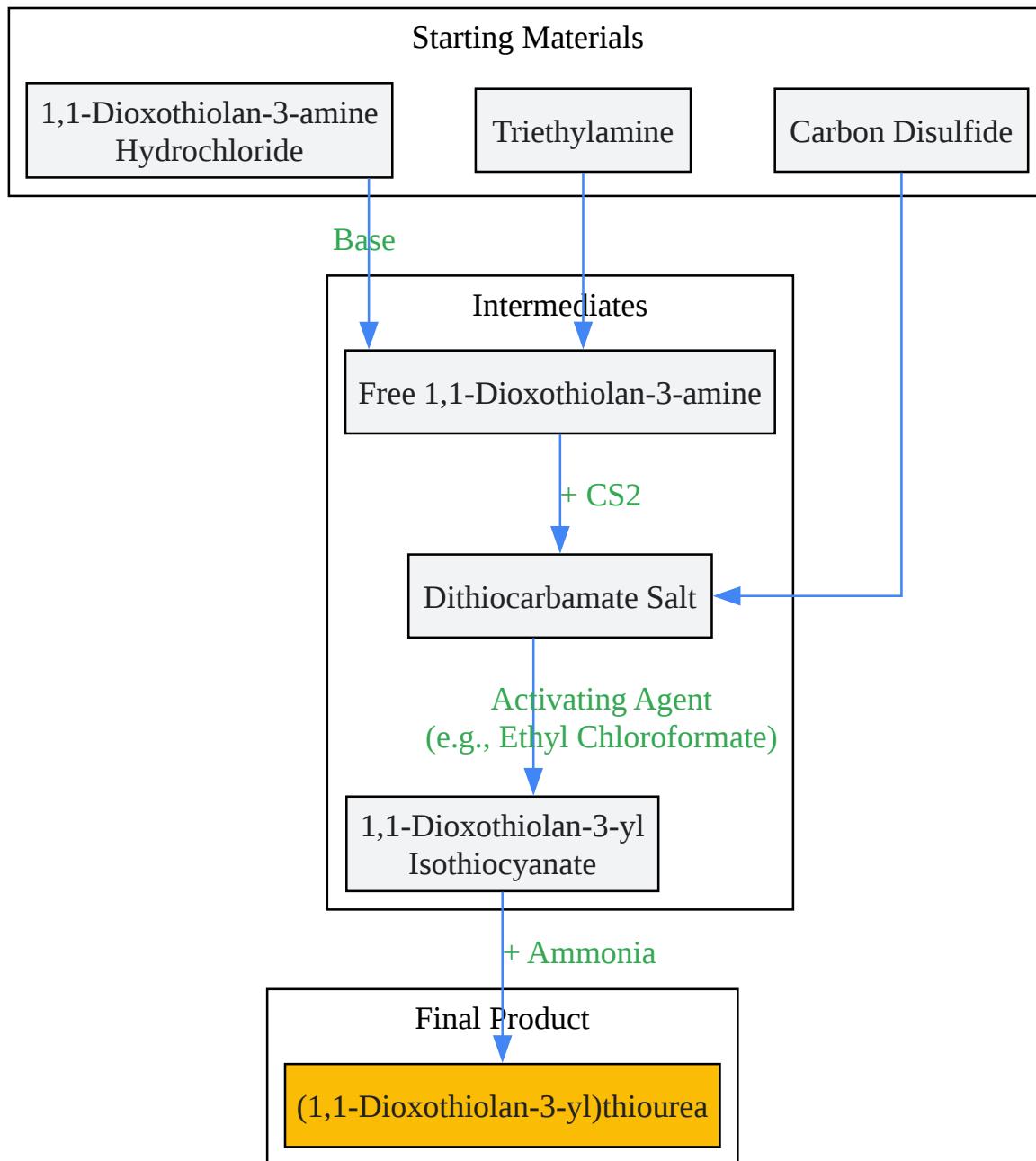
The synthesis of **(1,1-Dioxothiolan-3-yl)thiourea** can be hypothetically achieved through the reaction of 1,1-dioxothiolan-3-amine with a suitable thiocarbonyl transfer reagent. A common and effective method for the synthesis of N-substituted thioureas is the reaction of a primary amine with an isothiocyanate.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis of (1,1-Dioxothiolan-3-yl)thiourea

This protocol outlines a two-step, one-pot synthesis from the commercially available precursor, 1,1-dioxothiolan-3-amine hydrochloride.

Materials:

- 1,1-dioxothiolan-3-amine hydrochloride (CAS: 51642-03-6)
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N) or another suitable base
- Ethyl chloroformate or a similar activating agent for the dithiocarbamate intermediate
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Ammonia solution (for the final step)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).


Procedure:

- Step 1: Formation of the Dithiocarbamate Salt.
 - To a solution of 1,1-dioxothiolan-3-amine hydrochloride (1 equivalent) in anhydrous THF, add triethylamine (2.2 equivalents) and stir at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free amine.
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
 - Allow the reaction to stir at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting amine. The formation of the triethylammonium dithiocarbamate salt is expected.
- Step 2: In Situ Formation of Isothiocyanate and Reaction with Ammonia.

- To the stirred suspension of the dithiocarbamate salt, add ethyl chloroformate (1.1 equivalents) dropwise at 0 °C. This will activate the dithiocarbamate for conversion to the isothiocyanate.
- After stirring for 1 hour at room temperature, a solution of ammonia in methanol or aqueous ammonia (excess) is added to the reaction mixture.
- The reaction is then stirred at room temperature overnight.

- Work-up and Purification:
 - The solvent is removed under reduced pressure using a rotary evaporator.
 - The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
 - The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
 - The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure **(1,1-Dioxothiolan-3-yl)thiourea**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **(1,1-Dioxothiolan-3-yl)thiourea**.

Biological Activity and Quantitative Data of Analogous Compounds

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.^{[3][4]} The biological activity is highly dependent on the nature of the substituents on the thiourea core. Given the novelty of **(1,1-Dioxothiolan-3-yl)thiourea**, the following table summarizes quantitative data for structurally related thiourea derivatives to provide a reference for potential applications.

Compound Class	Target/Assay	Quantitative Data (IC ₅₀ /MIC)	Reference
N-acyl thiourea derivatives	E. coli (anti-biofilm)	MBIC = 625 µg/mL	[5][6]
Phosphonate thiourea derivatives	Human breast cancer cell line	IC ₅₀ = 3-14 µM	[7]
1,3,4-Thiadiazole sulfonyl thioureas	DNA gyrase	IC ₅₀ = 1.22 ± 0.13 µM	[8]
Fluoro-thiourea derivatives	MOLT-3 (human leukemia cell line)	IC ₅₀ = 1.20 µM	[9]
(Thio)urea derivatives	E. coli β-glucuronidase	IC ₅₀ = 2.68 µM	[10]
N,N-disubstituted thioureas	Urease	Moderate to good inhibitory effects	[11]
Cyclohexyl thiourea derivatives	Acetylcholinesterase (AChE)	IC ₅₀ = 50 µg/mL	[4]
Cyclohexyl thiourea derivatives	Butyrylcholinesterase (BChE)	IC ₅₀ = 60 µg/mL	[4]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

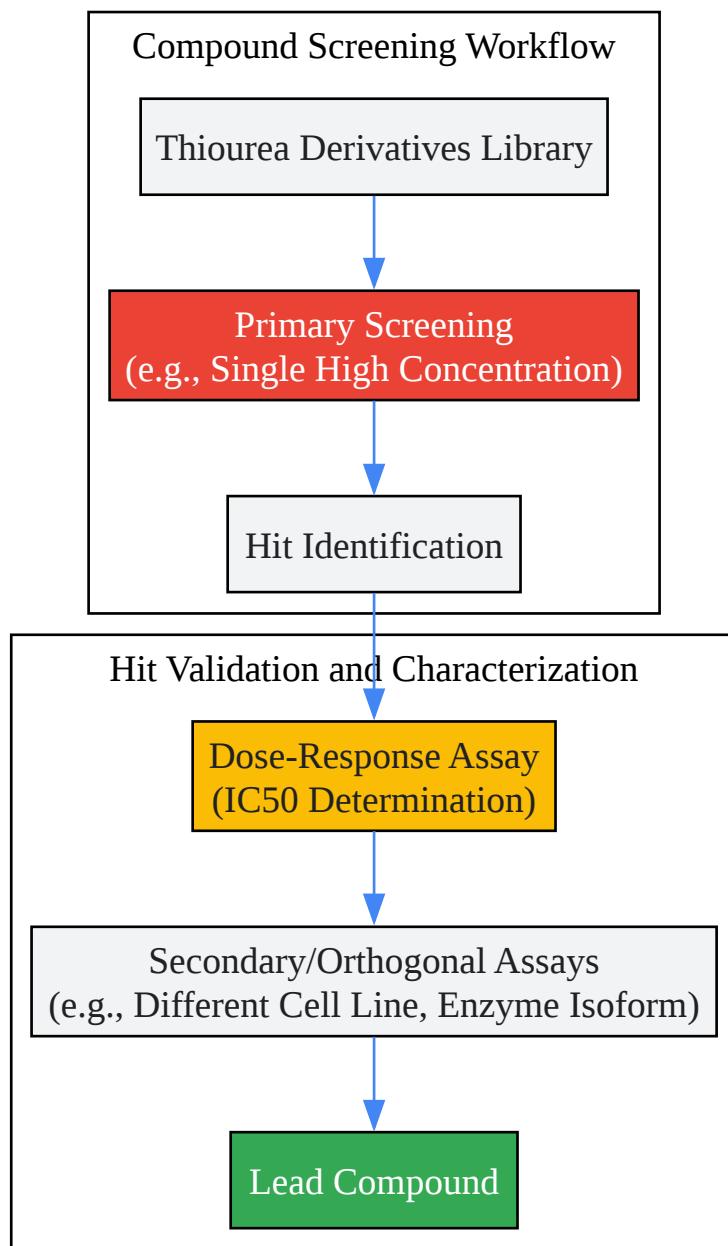
This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **(1,1-Dioxothiolan-3-yl)thiourea** in the cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay: Example with Acetylcholinesterase (AChE)


This protocol is based on the Ellman's method for measuring AChE activity.

Principle: The activity of AChE is measured by monitoring the increase in the yellow color produced from thiocholine when it reacts with the dithiobisnitrobenzoate ion (DTNB). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate.

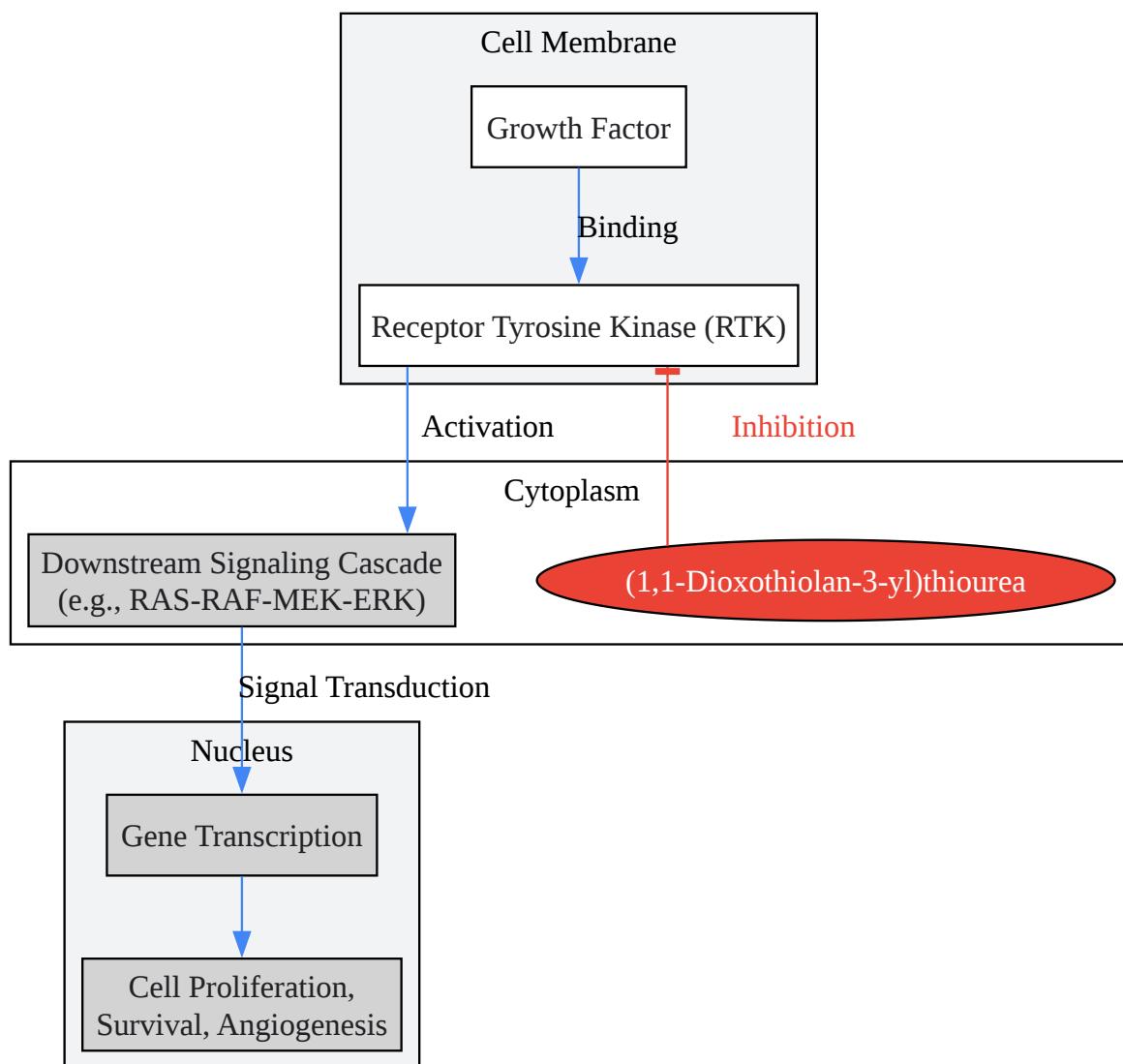
Procedure:

- Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
- Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
- Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25 °C.
- Substrate Addition: Initiate the reaction by adding the ATCI solution.
- Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
- Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC_{50} value.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for screening and identifying lead compounds.


Potential Signaling Pathway Modulation

Thiourea derivatives have been reported to interact with various signaling pathways, often through the inhibition of key enzymes like kinases.^[3] For instance, certain thiourea-containing

compounds act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the hypothetical inhibition of a generic receptor tyrosine kinase signaling pathway by a thiourea derivative.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by **(1,1-Dioxothiolan-3-yl)thiourea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kar.kent.ac.uk [kar.kent.ac.uk]
- 8. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent *Escherichia coli* β -glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (1,1-Dioxothiolan-3-yl)thiourea]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2840472#cas-number-for-1-1-dioxothiolan-3-yl-thiourea>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com